2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI) 2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)
Brand Name: Vulcanchem
CAS No.: 180787-43-3
VCID: VC20925156
InChI: InChI=1S/C8H12O2/c1-5(9)4-6-2-3-7-8(6)10-7/h6-8H,2-4H2,1H3/t6-,7-,8+/m0/s1
SMILES: CC(=O)CC1CCC2C1O2
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)

CAS No.: 180787-43-3

Cat. No.: VC20925156

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI) - 180787-43-3

Specification

CAS No. 180787-43-3
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name 1-[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]propan-2-one
Standard InChI InChI=1S/C8H12O2/c1-5(9)4-6-2-3-7-8(6)10-7/h6-8H,2-4H2,1H3/t6-,7-,8+/m0/s1
Standard InChI Key NITSFWZMDUVHTB-BIIVOSGPSA-N
Isomeric SMILES CC(=O)C[C@@H]1CC[C@H]2[C@@H]1O2
SMILES CC(=O)CC1CCC2C1O2
Canonical SMILES CC(=O)CC1CCC2C1O2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator